

In-Depth Technical Guide: (R)-1-(o-Tolyl)ethanamine Hydrochloride

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Compound of Interest

Compound Name: (R)-1-(o-Tolyl)ethanamine
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **(R)-1-(o-Tolyl)ethanamine hydrochloride**, a chiral amine of significant interest in pharmaceutical research and development. This document details its physicochemical characteristics, and outlines general experimental protocols for its synthesis and purification, and discusses its known applications.

Core Chemical and Physical Properties

(R)-1-(o-Tolyl)ethanamine hydrochloride is a chiral compound valued as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.^[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various experimental settings.

Table 1: Physicochemical Properties of **(R)-1-(o-Tolyl)ethanamine Hydrochloride**

Property	Value	Source
Chemical Name	(R)-1-(o-Tolyl)ethanamine hydrochloride	N/A
Synonyms	(R)-1-o-tolyethanamine HCl, (R)-alpha,2-dimethylbenzylamine hydrochloride	[2]
CAS Number	856562-88-4	[2][3][4][5]
Molecular Formula	C ₉ H ₁₄ ClN	[2][3]
Molecular Weight	171.67 g/mol	[3]
Appearance	Solid powder	[2]
Solubility	Soluble in DMSO	[2]
Storage	Sealed in a dry place at room temperature or -20 °C for long-term storage.	[2][3]

Table 2: Computed Properties of the Free Base, (R)-1-(o-Tolyl)ethanamine

Property	Value	Source
Molecular Weight	135.21 g/mol	[6]
Molecular Formula	C ₉ H ₁₃ N	[6]
IUPAC Name	(1R)-1-(2-methylphenyl)ethanamine	[6]
SMILES	CC1=CC=CC=C1--INVALID-LINK--N	[6]
InChIKey	ZCDYTNZJBGSKFI-MRVPVSSYSA-N	[6]

Synthesis and Purification

The synthesis of chiral amines like (R)-1-(o-Tolyl)ethanamine typically involves asymmetric synthesis or the resolution of a racemic mixture. The hydrochloride salt is then prepared by treating the free amine with hydrochloric acid.

General Experimental Protocol for Synthesis

A common route to synthesize chiral amines is through the reductive amination of a corresponding ketone. For (R)-1-(o-Tolyl)ethanamine, this would involve the asymmetric reduction of 2'-methylacetophenone in the presence of an ammonia source and a chiral catalyst.

Workflow for a potential synthetic route:

Caption: A potential synthetic workflow for **(R)-1-(o-Tolyl)ethanamine hydrochloride**.

General Experimental Protocol for Purification by Recrystallization

Purification of the hydrochloride salt is crucial to remove any unreacted starting materials, byproducts, or the incorrect enantiomer. Recrystallization is a standard and effective method for this purpose.^[7]

Methodology:

- **Solvent Selection:** The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.^[7] For amine hydrochlorides, alcoholic solvents like methanol or ethanol, or mixtures with ethers, are often suitable.
- **Dissolution:** The crude **(R)-1-(o-Tolyl)ethanamine hydrochloride** is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.
- **Cooling and Crystallization:** The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the hydrochloride salt drops, leading to the formation of crystals.

- Isolation: The purified crystals are collected by filtration, for instance, using a Buchner funnel.
- Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining impurities.
- Drying: The crystals are then dried under vacuum to remove any residual solvent.

Workflow for Recrystallization:

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